Dimethylbis(oleoyloxy)stannane
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Overview
Description
Dimethylbis(oleoyloxy)stannane is an organotin compound with the chemical formula C38H72O4Sn and a molecular weight of 711.69 g/mol . It is a colorless to yellow liquid with low volatility at room temperature. This compound is primarily used as a metal surface treatment agent and lubricant due to its unique chemical structure, which imparts excellent lubrication and anti-corrosion properties .
Preparation Methods
Dimethylbis(oleoyloxy)stannane can be synthesized by reacting tin dioxide with oleic acid in an appropriate solvent . The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the desired product. The general reaction scheme is as follows:
SnO2+2C18H34O2→C38H72O4Sn+H2O
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Dimethylbis(oleoyloxy)stannane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form tin oxides and other oxidation products. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can convert this compound to lower oxidation state tin compounds. Reducing agents such as lithium aluminum hydride are typically used.
Substitution: The oleoyloxy groups can be substituted with other ligands through nucleophilic substitution reactions. Common reagents include halides and alkoxides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide may yield tin dioxide and oleic acid derivatives.
Scientific Research Applications
Dimethylbis(oleoyloxy)stannane has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in reactions involving the formation of carbon-tin bonds.
Biology: The compound’s low toxicity makes it suitable for use in biological studies, including enzyme inhibition assays and cell culture experiments.
Medicine: Research is ongoing into its potential use as an anti-cancer agent due to its ability to interact with cellular components and disrupt metabolic pathways.
Mechanism of Action
The mechanism by which dimethylbis(oleoyloxy)stannane exerts its effects involves its interaction with metal surfaces and biological molecules. The oleoyloxy groups provide a hydrophobic barrier that prevents corrosion and reduces friction. In biological systems, the compound can interact with proteins and enzymes, potentially inhibiting their activity and affecting cellular processes .
Comparison with Similar Compounds
Dimethylbis(oleoyloxy)stannane can be compared to other organotin compounds, such as:
Dimethyltin dichloride (DMTC): Used in similar applications but has higher toxicity.
Monomethyltin chloride (MMTC): Also used as a catalyst and stabilizer but with different reactivity and toxicity profiles.
The uniqueness of this compound lies in its combination of low toxicity, excellent lubrication properties, and effectiveness as a corrosion inhibitor, making it a valuable compound in various industrial and research applications.
Properties
CAS No. |
3865-34-7 |
---|---|
Molecular Formula |
C38H72O4Sn |
Molecular Weight |
711.7 g/mol |
IUPAC Name |
[dimethyl-[(Z)-octadec-9-enoyl]oxystannyl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/2C18H34O2.2CH3.Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;;;/h2*9-10H,2-8,11-17H2,1H3,(H,19,20);2*1H3;/q;;;;+2/p-2/b2*10-9-;;; |
InChI Key |
PGQPMLCDSAVZNJ-BGSQTJHASA-L |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)O[Sn](OC(=O)CCCCCCC/C=C\CCCCCCCC)(C)C |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)O[Sn](C)(C)OC(=O)CCCCCCCC=CCCCCCCCC |
physical_description |
Liquid |
Origin of Product |
United States |
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